molecular formula C9H9FO3 B7815558 Methyl 2-(4-fluorophenoxy)acetate

Methyl 2-(4-fluorophenoxy)acetate

Cat. No.: B7815558
M. Wt: 184.16 g/mol
InChI Key: DIMNXSMXSUMRET-UHFFFAOYSA-N
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Description

Methyl 2-(4-fluorophenoxy)acetate is a useful research compound. Its molecular formula is C9H9FO3 and its molecular weight is 184.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Chemosensors

Methyl 2-(4-fluorophenoxy)acetate derivatives have been instrumental in developing fluorescent chemosensors. These chemosensors are based on 4-methyl-2,6-diformylphenol (DFP) derivatives, which have demonstrated the ability to detect a variety of analytes including metal ions, anions, and neutral molecules with high selectivity and sensitivity. The presence of formyl groups in DFP provides opportunities to modulate the sensing selectivity and sensitivity of these chemosensors, paving the way for further advancements in this field (Roy, 2021).

Environmental Impact and Mechanisms

The environmental impact and mechanisms of related compounds, specifically chlorophenoxy compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), have been studied extensively. These compounds are widely used as herbicides and have been associated with various health risks. Systematic reviews have evaluated data regarding their epidemiologic, toxicological, pharmacokinetic, and biomonitoring studies to understand the potential health risks better. However, the research concludes that the environmental exposures are generally not sufficient to support a causal relationship with severe health outcomes, such as cancer (Stackelberg, 2013).

Practical Synthesis and Applications in Manufacturing

The compound has been mentioned in the context of practical synthesis methods for related compounds, such as 2-fluoro-4-bromobiphenyl, which is a key intermediate in manufacturing certain anti-inflammatory and analgesic materials. The synthesis methods and the associated challenges, such as the high cost and toxicity of certain reagents, have been discussed, indicating the importance of this compound in the chemical manufacturing industry (Qiu et al., 2009).

Methanogenic Pathways in Environmental Chemistry

Studies have explored the role of methyl groups, such as those in this compound, in methanogenic pathways, crucial for understanding CH4 production in various environments. The research highlights the need for more data and suggests that environmental conditions significantly influence the isotopic fractionation factors, which are vital for quantifying the contributions of different methanogenic pathways (Conrad, 2005).

Sorption to Soil and Environmental Fate

The sorption behavior of related phenoxy herbicides, including compounds similar to this compound, has been reviewed to understand their environmental fate better. The research suggests that soil organic matter and iron oxides are significant sorbents for these herbicides, with implications for environmental safety and regulation (Werner et al., 2012).

Properties

IUPAC Name

methyl 2-(4-fluorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMNXSMXSUMRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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